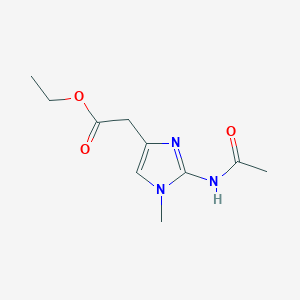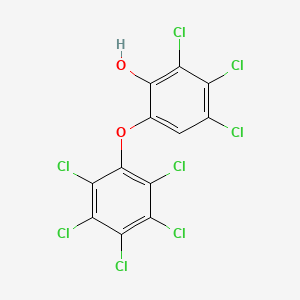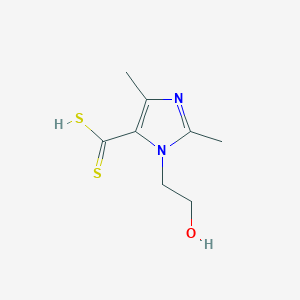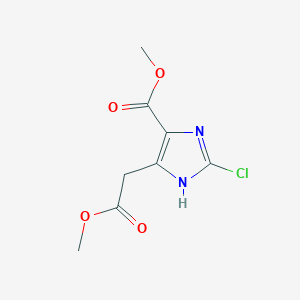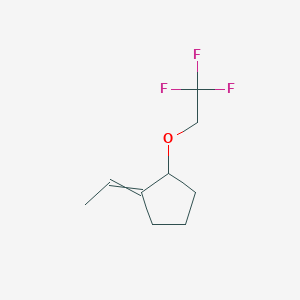
1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane is an organic compound characterized by the presence of a cyclopentane ring substituted with an ethylidene group and a trifluoroethoxy group
Vorbereitungsmethoden
The synthesis of 1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with ethylidene bromide in the presence of a base to form the ethylidene-substituted cyclopentane. This intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to introduce the trifluoroethoxy group. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of new substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to changes in the activity of enzymes and receptors, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane can be compared with other similar compounds, such as:
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound also contains a trifluoroethoxy group but differs in its overall structure and properties.
Ethane, 1,2-bis(2,2,2-trifluoroethoxy): Another compound with multiple trifluoroethoxy groups, used in different applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
92610-66-7 |
|---|---|
Molekularformel |
C9H13F3O |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
1-ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane |
InChI |
InChI=1S/C9H13F3O/c1-2-7-4-3-5-8(7)13-6-9(10,11)12/h2,8H,3-6H2,1H3 |
InChI-Schlüssel |
KVZYYGUNGKZFNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C1CCCC1OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



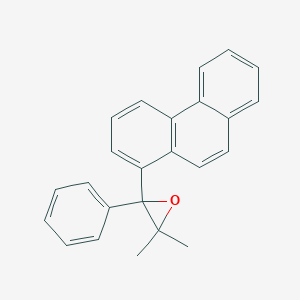
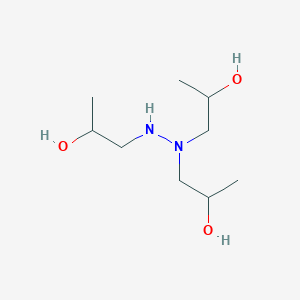
![1-[1-(Cyclohex-1-en-1-yl)-1-isocyanoethanesulfonyl]-4-methylbenzene](/img/structure/B14362391.png)
![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)

![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)

![Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol](/img/structure/B14362423.png)
